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molecular formula C12H12N2O B8552034 2-(1,2,3,6-Tetrahydro-4-pyridinyl)benzoxazole

2-(1,2,3,6-Tetrahydro-4-pyridinyl)benzoxazole

Cat. No. B8552034
M. Wt: 200.24 g/mol
InChI Key: HZFMMTSHDVYHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04169200

Procedure details

To a solution of 52.6 g of 4-(2-benzoxazolyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid, 2,2,2-trichloroethyl ester in 1250 ml of glacial acetic acid is gradually added 92.5 g of zinc dust and the reaction mixture stirred at room temperature under nitrogen for 6 hours. The reaction mixture is filtered and concentrated on the rotary evaporator to give a viscous gum. This material is suspended in 500 ml of water, the pH adjusted to 2-3, and the suspension extracted with 500 ml of ether in two portions. These are combined, dried and concentrated to give 11.32 g of unreacted starting material.
Name
4-(2-benzoxazolyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid, 2,2,2-trichloroethyl ester
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
92.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH2:11][CH2:12][N:13](C(OCC(Cl)(Cl)Cl)=O)[CH2:14][CH:15]=1>C(O)(=O)C.O.[Zn]>[NH:13]1[CH2:14][CH:15]=[C:10]([C:2]2[O:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=2)[CH2:11][CH2:12]1

Inputs

Step One
Name
4-(2-benzoxazolyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid, 2,2,2-trichloroethyl ester
Quantity
52.6 g
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C=2CCN(CC2)C(=O)OCC(Cl)(Cl)Cl
Step Two
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
92.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature under nitrogen for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a viscous gum
EXTRACTION
Type
EXTRACTION
Details
the suspension extracted with 500 ml of ether in two portions
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 11.32 g

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
N1CCC(=CC1)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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